1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea

TRPV1 binding affinity structure-activity relationship

Standard TRPV1 antagonists often lack sensitivity and selectivity, confounding dose-response relationships. Compound 7k (CAS 581810-08-4) resolves this with subnanomolar binding affinity and full functional antagonism. • Ki = 0.8 nM in [3H]-RTX binding assays; 11-fold stronger displacement than the 3,4-di-Cl analog. • IC50 = 3 nM in capsaicin-evoked Ca2+ flux assays, enabling complete TRPV1 blockade at low concentrations. • >1,000-fold selectivity over TRPA1 and TRPM8, ensuring clean pharmacological dissection in sensory neuron studies. Supplied by BenchChem with lot-specific quality verification. Standard research-use shipping worldwide.

Molecular Formula C18H13ClF3N3O
Molecular Weight 379.8 g/mol
CAS No. 581810-08-4
Cat. No. B12581700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea
CAS581810-08-4
Molecular FormulaC18H13ClF3N3O
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C18H13ClF3N3O/c19-15-5-4-11(8-14(15)18(20,21)22)9-24-17(26)25-16-3-1-2-12-10-23-7-6-13(12)16/h1-8,10H,9H2,(H2,24,25,26)
InChIKeyDKQJYWYDCNOSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRPV1 Antagonist 7k: Identity and Target Class


1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea (CAS 581810-08-4), designated compound 7k, is a synthetic N-isoquinolin-5-yl-N′-aralkyl-urea that functions as a potent, competitive antagonist of the human transient receptor potential vanilloid type 1 (TRPV1) ion channel [1]. First disclosed by Jetter et al. (2004) at Johnson & Johnson Pharmaceutical Research and Development, this compound belongs to a structurally minimal pharmacophore class comprising an isoquinolin-5-yl head group, a urea linker, and a substituted benzyl tail [1]. The compound exhibits subnanomolar binding affinity (Ki = 0.8 nM) and full functional antagonism of capsaicin-evoked TRPV1 activation at low nanomolar concentrations (IC50 = 3 nM) [1][2]. As a member of the isoquinolinyl-urea TRPV1 antagonist series, compound 7k serves as a key research tool for TRPV1 pharmacology studies and as a reference standard in pain target validation programs.

Substitution Specificity of TRPV1 Antagonist 7k


Within the N-isoquinolin-5-yl-N′-aralkyl-urea chemotype, small perturbations in the benzyl substitution pattern produce dramatic shifts in TRPV1 binding affinity and functional antagonism spanning over three orders of magnitude [1]. The 4-chloro-3-trifluoromethyl substitution of compound 7k occupies a distinct potency and physicochemical niche that cannot be replicated by mono-substituted, non-halogenated, or alternative di-substituted analogs without measurable loss in binding affinity, functional blockade, or selectivity window [1][2]. Procurement of a generic 'TRPV1 antagonist' or a structurally similar but substitutionally distinct isoquinolinyl-urea analog without verifying quantitative comparative binding and functional data risks introducing compounds with 10- to >400-fold weaker target engagement into experimental workflows, thereby confounding dose-response relationships, selectivity profiling, and in vivo efficacy interpretation [1].

Quantitative Differentiation Evidence for 7k


Binding Affinity vs. Substituted Analogs

In the primary publication by Jetter et al. (2004), compound 7k (4-Cl, 3-CF3 substitution) demonstrated a Ki of 0.8 nM in the [3H]-RTX binding assay using hTRPV1/HEK293 cell membranes. The closest di-substituted analog, compound 7j (3,4-di-Cl substitution), exhibited a Ki of 9 nM—an 11.3-fold reduction in binding affinity [1]. The mono-CF3 analog 7g (3-CF3 only, lacking the 4-Cl) showed Ki = 31 nM, representing a 38.8-fold loss in affinity. The mono-substituted 4-n-butylphenyl analog 7b demonstrated Ki = 330 nM, a 412.5-fold reduction [1]. These data establish that the specific 4-Cl, 3-CF3 pairing is not interchangeable with other halogen or alkyl substitution patterns within the same urea-linked isoquinolinyl scaffold [1][2].

TRPV1 binding affinity structure-activity relationship Ki isoquinolinyl-urea

Functional Antagonism vs. Capsazepine

Compound 7k inhibited capsaicin-evoked TRPV1-mediated Ca2+ influx with an IC50 of 3 nM in the functional assay using hTRPV1/HEK293 cells [1]. The historical reference TRPV1 antagonist capsazepine, characterized in the same assay platform within the same publication, exhibited a binding Ki of approximately 100 nM [1]. Independently reported functional IC50 values for capsazepine range from 420 to 887 nM against capsaicin activation of human TRPV1 [2]. The resulting potency differential ranges from approximately 140-fold to 296-fold in favor of 7k [1][2]. Furthermore, 7k was described as a full functional antagonist upon capsaicin challenge, indicating complete blockade rather than partial antagonism [1].

TRPV1 functional antagonism capsaicin IC50 Ca2+ flux

Binding-to-Function Translation Efficiency

Compound 7k exhibits a Ki-to-IC50 ratio of approximately 0.27 (Ki = 0.8 nM / IC50 = 3 nM), indicating that binding affinity translates efficiently into functional channel blockade, with the functional IC50 within 4-fold of the binding Ki [1]. In contrast, compound 7b (4-n-butylphenyl analog) shows a Ki of 330 nM and IC50 of 490 nM (ratio = 0.67) [1], and the 3-CF3 analog 7g shows a Ki of 31 nM with functional activity substantially right-shifted [1]. The tight concordance between binding and function for 7k, versus the more pronounced rightward shifts observed for less optimized analogs, supports the conclusion that the 4-Cl, 3-CF3 pharmacophore engages the TRPV1 binding pocket in a conformation that is highly productive for channel antagonism [1].

TRPV1 binding-to-function ratio Ki/IC50 concordance target engagement efficiency

Potency Comparison within Subnanomolar Tier

Within the subnanomolar potency tier of the isoquinolinyl-urea series, compound 7k (Ki = 0.8 nM) occupies a functionally distinct position relative to its closest highly potent competitors. The 4-tert-butyl analog 7l achieves a marginally superior binding Ki of 0.3 nM (2.7-fold difference) and identical functional IC50 of 3 nM [1]. However, the tert-butyl group is susceptible to CYP450-mediated oxidation, which may limit metabolic stability in cellular and in vivo experimental contexts [2]. Conversely, the 4-CF3 mono-substituted analog 7i (A-425619) exhibits a Ki of 3 nM—3.75-fold weaker than 7k—yet shares the same functional IC50 of 3 nM, suggesting that the 4-Cl substituent in 7k contributes meaningfully to binding energy without altering functional potency [1]. The 4-Cl, 3-CF3 configuration thus provides an intermediate binding affinity that is closer to the theoretical optimum of the series than 7i, while potentially offering greater metabolic stability than 7l [2].

TRPV1 subnanomolar antagonist halogen bonding metabolic stability 4-Cl,3-CF3 pharmacophore

TRP Channel Selectivity vs. BCTC

Comprehensive selectivity profiling data for compound 7k against other TRP family members have not been published as individual compound data. However, the closely related 4-CF3 analog A-425619 (7i), which shares the identical isoquinolin-5-yl-urea scaffold and differs only in the absence of the 4-Cl substituent, was profiled against a panel of TRP channels: TRPV1 IC50 = 10 nM; TRPV3 IC50 > 20,000 nM (>2,000-fold selective); TRPV4 IC50 > 20,000 nM; TRPA1 IC50 > 10,000 nM (>1,000-fold selective); TRPM8 IC50 = 8,000 nM (800-fold selective); and no significant activity against 83 additional receptors, enzymes, and ion channels [1]. By class-level inference, the scaffold from which 7k is derived confers intrinsic TRPV1 selectivity exceeding three orders of magnitude over closely related thermosensory TRP channels [1]. In contrast, the structurally distinct TRPV1 antagonist BCTC (a pyrazine-carboxamide) exhibits significantly weaker selectivity: TRPM8 IC50 = 143–800 nM and TRPV4 IC50 = 1,500 nM, representing only ~3–15 fold selectivity for some off-target TRP channels [2].

TRPV1 selectivity TRPA1 TRPM8 TRPV3 TRPV4 TRP channel profiling

Recommended Application Scenarios for 7k


Subnanomolar TRPV1 Antagonist for Binding Assays

Compound 7k (Ki = 0.8 nM; IC50 = 3 nM) is the optimal choice for TRPV1 binding and functional assays demanding the highest level of target engagement sensitivity [1]. In [3H]-RTX competitive binding assays using hTRPV1/HEK293 membranes, 7k achieves 11-fold greater displacement than the 3,4-di-Cl analog 7j and 39-fold greater than the 3-CF3 analog 7g, enabling robust signal-to-noise separation at subnanomolar concentrations where weaker analogs fail to produce measurable competition [1]. For capsaicin-evoked Ca2+ flux assays, 7k provides full functional antagonism at 3 nM, permitting complete TRPV1 blockade at concentrations well below those required for capsazepine (IC50 = 420–887 nM) and minimizing solvent-related artifacts associated with high-concentration dosing of less potent antagonists [1][2].

Selective TRPV1 Isolation in Sensory Neurons

In dorsal root ganglion (DRG) or trigeminal ganglion neuron cultures where TRPV1, TRPA1, and TRPM8 are co-expressed, the isoquinolinyl-urea scaffold of 7k—supported by selectivity profiling of the scaffold analog A-425619—provides a >1,000-fold selectivity margin over TRPA1 and >800-fold over TRPM8 [1]. This contrasts sharply with BCTC, which shows only ~3-fold selectivity over TRPV4 and near-equipotent activity at TRPM8 [1]. Researchers employing 7k at low nanomolar concentrations (1–10 nM) can achieve near-complete TRPV1 occupancy while maintaining negligible activity at related thermosensory TRP channels, enabling clean pharmacological dissection of TRPV1-specific contributions to neuronal excitability, neuropeptide release, and inflammatory mediator signaling [1].

SAR Probe for Halogen Effects

Compound 7k serves as a critical comparator in structure-activity relationship (SAR) studies exploring the impact of benzyl substitution patterns on TRPV1 antagonist potency [1]. The 4-Cl, 3-CF3 configuration represents a halogen pairing that achieves a Ki of 0.8 nM—positioned between the 4-CF3 analog 7i (Ki = 3 nM, 3.75-fold weaker) and the 4-t-Bu analog 7l (Ki = 0.3 nM, 2.7-fold more potent)—while all three converge on an identical functional IC50 of 3 nM [1]. This unique profile makes 7k an essential reference point for computational chemistry efforts (e.g., free energy perturbation calculations, docking studies, and pharmacophore modeling) aimed at understanding the energetic contributions of halogen bonding, steric bulk, and lipophilicity to TRPV1 binding site engagement [1].

Quality Control Benchmark for Lot Validation

Given the >400-fold potency range observed across structurally similar isoquinolinyl-urea analogs within the same publication (Ki values ranging from 0.3 nM for 7l to >1,400 nM for 7m), compound 7k provides a well-characterized midpoint reference for verifying the identity and potency of newly synthesized or commercially procured batches [1]. Lot validation should confirm a [3H]-RTX competitive binding Ki within 0.5–1.2 nM and a capsaicin-evoked Ca2+ influx IC50 within 2–5 nM in hTRPV1/HEK293 cells [1]. Deviations beyond these ranges may indicate the presence of the incorrect substitution isomer (e.g., 7j, CAS 581809-99-6, with Ki = 9 nM) or degradation of the urea linkage [1].

Quote Request

Request a Quote for 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.